CEF1, also known as Influenza Matrix Protein M1 (58-66), is a significant peptide derived from the matrix protein of the Influenza A virus. This peptide corresponds to amino acids 58 to 66 of the M1 protein and is recognized as an epitope that is restricted by HLA-A*02, a major histocompatibility complex molecule. The immunodominance of this epitope in eliciting CD8 T-cell responses makes it a critical component in understanding immune responses to influenza infections .
The source of CEF1 is the Influenza A virus, which is a well-known pathogen responsible for seasonal flu epidemics and occasional pandemics. The classification of CEF1 falls under the category of viral peptides and specifically as an epitope involved in T-cell mediated immunity. It plays a vital role in vaccine development and immunological studies aimed at enhancing the body’s response to influenza infections .
The synthesis of CEF1 typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for precise control over the sequence and modifications of the peptide. The process includes:
The synthesis may require specific conditions to ensure proper folding and stability of the peptide. Purification techniques such as high-performance liquid chromatography (HPLC) are often employed to isolate the desired product from by-products and unreacted materials .
The molecular structure of CEF1 corresponds to a segment of the M1 protein, which has been characterized through various structural biology techniques. The M1 protein itself exhibits a compact N-terminal domain and a flexible C-terminal domain, which are critical for its function in viral assembly and membrane organization .
CEF1 does not participate in traditional chemical reactions as small molecules do; rather, it engages in biological interactions, primarily with T-cell receptors. The binding affinity between CEF1 and HLA-A*02 is crucial for initiating immune responses against influenza virus-infected cells.
Studies have demonstrated that this interaction leads to T-cell activation, proliferation, and subsequent cytotoxic responses against infected cells . Understanding these interactions can inform vaccine design strategies aimed at enhancing immune recognition.
The mechanism of action for CEF1 involves its presentation on the surface of infected cells via HLA-A*02 molecules. When CD8 T-cells recognize this complex, they become activated, leading to:
Research has shown that T-cells recognizing CEF1 can effectively control influenza virus replication in vitro, highlighting its potential as a target for therapeutic interventions .
Relevant analyses often include mass spectrometry and HPLC to confirm identity and purity .
CEF1 has several scientific applications:
CAS No.: 31348-80-8
CAS No.: 6801-81-6
CAS No.:
CAS No.: 2361-24-2
CAS No.: 898455-02-2
CAS No.: 20542-97-6